

GSK2879552: A Technical Guide to Its Mechanism and Impact on Histone Demethylation

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Compound of Interest		
Compound Name:	GSK2879552	
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This document provides a comprehensive technical overview of **GSK2879552**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's mechanism of action, its quantifiable effects on cancer cells, and the experimental protocols used to elucidate its function.

Introduction: Targeting the Epigenome

GSK2879552 is an orally bioavailable, irreversible, and mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[1][3] GSK2879552 was developed to selectively inactivate LSD1, thereby altering the epigenetic landscape and inhibiting the growth of cancer cells.[1][5]

Core Mechanism of Action: Inhibition of Histone Demethylation



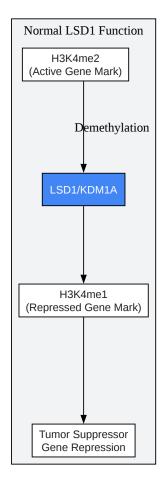


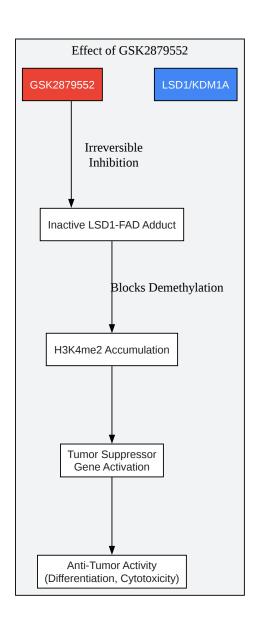


LSD1 functions primarily as a transcriptional corepressor by demethylating mono- and dimethylated H3K4 (H3K4me1/2), marks associated with active gene transcription.[6] By removing these activating marks, LSD1 suppresses the expression of target genes, including tumor suppressor genes.[1][2]

GSK2879552 acts as an irreversible, mechanism-based inactivator of LSD1.[7] It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[4][8] This inactivation prevents the demethylation of H3K4.[3] Consequently, the inhibition of LSD1 by **GSK2879552** leads to an accumulation of H3K4 methylation, which in turn alters gene expression to suppress tumor growth and promote cell differentiation.[1][2] This mechanism has shown potent anti-proliferative effects in SCLC and AML cell lines.[3][9]







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Caption: Mechanism of GSK2879552 Action on LSD1-Mediated Histone Demethylation.



Quantitative Data Summary

The efficacy of **GSK2879552** has been quantified through various biochemical and cell-based assays. The following tables summarize its inhibitory potency and anti-proliferative activity.

Table 1: Biochemical Potency of GSK2879552

Parameter	Value	Enzyme/Complex	Notes
IC50	24 nM	LSD1	Determined from a screen of 2.5 million compounds.[8]
Кі арр	1.7 ± 0.5 μM	LSD1	Apparent inhibitor constant for time-dependent inactivation.[10]
K ina _c t	0.11 ± 0.01 min ⁻¹	LSD1	Maximal rate of enzyme inactivation.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line Type	EC₅₀ Range	Notes
Acute Myeloid Leukemia (AML)	2 - 240 nM	Potent activity observed across a range of AML cell lines.[11]
Small Cell Lung Cancer (SCLC)	Potent Inhibition	Demonstrated potent, cytostatic anti-proliferative activity.[5]
Average (20 AML cell lines)	137 ± 30 nM	Average EC ₅₀ from a 10-day proliferation assay.[12]

Table 3: In Vivo Efficacy in Xenograft Models



Xenograft Model	Administration	Tumor Growth Inhibition (TGI)	Reference
NCI-H1417 (SCLC)	1.5 mg/kg, p.o. daily	83%	[13]
NCI-H526 (SCLC)	1.5 mg/kg, p.o. daily	57%	[13]
NCI-H510 (SCLC)	1.5 mg/kg, p.o. daily	38%	[13]
NCI-H69 (SCLC)	1.5 mg/kg, p.o. daily	49%	[13]

Key Experimental Protocols

The characterization of **GSK2879552** involves several standard and specialized experimental procedures.

LSD1 Enzyme Inhibition Assay (HRP-Coupled)

This assay measures the enzymatic activity of LSD1 and its inhibition by GSK2879552.

Methodology:

- Reaction Setup: The assay is performed in a 384-well plate format. Each well contains 5 nM recombinant LSD1 protein and 2.5 μM of a biotinylated H3K4me2 peptide substrate in an assay buffer (50 mM HEPES pH 7.5, 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA).
- Inhibitor Addition: GSK2879552 is added at various concentrations to the reaction wells. A
 DMSO control is run in parallel.
- Initiation and Detection: The reaction is initiated by adding 10 µM Amplex Red. As LSD1 demethylates the peptide, hydrogen peroxide is produced, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
- Measurement: Fluorescence intensity (Excitation: 531 nm, Emission: 595 nm) is measured over time using a plate reader.
- Data Analysis: The rate of reaction is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter equation.[7]



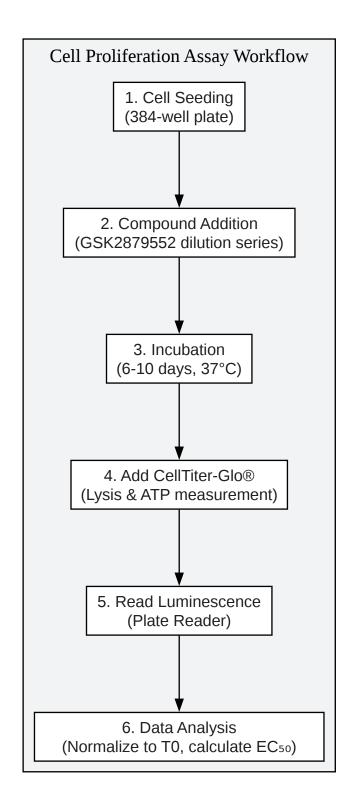
Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of **GSK2879552** on the proliferation and viability of cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells (e.g., AML or SCLC lines) are seeded into 384-well plates at an
 empirically determined optimal density that allows for logarithmic growth over the assay
 period (typically 6-10 days).[7][12]
- Compound Treatment: 24 hours after seeding, cells are treated with a dilution series of **GSK2879552** (e.g., 20-point, twofold dilutions) or a DMSO vehicle control.[7] An untreated plate is harvested at the time of compound addition (T0) to quantify the initial cell number.
- Incubation: Plates are incubated for 6 to 10 days at 37°C in a 5% CO₂ environment.[12][13]
- Lysis and Signal Detection: At the end of the incubation period, CellTiter-Glo® Reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
- Measurement: Luminescence is measured using a microplate reader.
- Data Analysis: The luminescence values are normalized to the T0 values. Concentration-response curves are generated to determine the EC₅₀ (the concentration required to inhibit 50% of cell growth).[7][12]





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